5-nitro-2-pyrrolidin-1-ylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c12-11(15)9-7-8(14(16)17)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGPKYSTQBOMQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Nitro 2 Pyrrolidin 1 Ylbenzamide and Its Analogues
Regioselective Synthesis Strategies for the Benzamide (B126) Core
The assembly of the 5-nitro-2-pyrrolidin-1-ylbenzamide scaffold requires the strategic introduction of three key functionalities onto the benzene (B151609) ring: a nitro group at the 5-position, a pyrrolidinyl group at the 2-position, and a carboxamide group at the 1-position. The following subsections detail various regioselective approaches to achieve this substitution pattern.
Nitration-based Approaches to Substituted Benzamides
The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution reaction. The regioselectivity of this transformation is highly dependent on the directing effects of the substituents already present on the ring. In the context of synthesizing this compound, nitration can be employed at different stages of the synthesis.
One potential strategy involves the nitration of a 2-pyrrolidin-1-ylbenzamide precursor. The pyrrolidinyl group is a strongly activating ortho-, para-director, while the benzamide group is a deactivating meta-director. This would likely lead to a mixture of products, with nitration occurring at the positions ortho and para to the pyrrolidinyl group. Achieving high regioselectivity for the desired 5-nitro isomer would be challenging and may require specific reaction conditions or the use of specialized nitrating agents. Research on the regioselective nitration of similarly substituted aromatic compounds, such as 2- and 4-nitrotoluenes, has shown that the choice of nitrating agent and the use of zeolites can significantly influence the isomer distribution. researchgate.netresearchgate.net For instance, the nitration of 2-nitrotoluene (B74249) using nitric acid and acetic anhydride (B1165640) over Hβ zeolite can yield 2,4-dinitrotoluene (B133949) with high selectivity. researchgate.net
A more regioselective approach would be to start with a precursor that already contains a nitro group or a group that can be readily converted to a nitro group. For example, starting with 2-amino-5-nitrobenzoic acid allows for the selective functionalization of the amino and carboxylic acid groups without the need for a separate nitration step. acs.org
Amidation Reactions for Pyrrolidinyl Substitution
The introduction of the pyrrolidinyl moiety at the 2-position can be achieved through a nucleophilic aromatic substitution (SNAr) reaction, where pyrrolidine (B122466) displaces a suitable leaving group, typically a halogen, on the aromatic ring. The Ullmann condensation, a copper-catalyzed reaction, is a well-established method for forming aryl-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is particularly effective when the aryl halide is activated by electron-withdrawing groups, such as a nitro group, which is present in a potential precursor like 2-chloro-5-nitrobenzoic acid. wikipedia.org The mechanism of the Ullmann condensation involves the in-situ formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org
Modern advancements in cross-coupling reactions, such as the Buchwald-Hartwig amination, offer milder alternatives to the classical Ullmann conditions, often employing palladium or copper catalysts with specialized ligands. These methods have a broad substrate scope and high functional group tolerance.
Sequential Functionalization of Precursor Scaffolds leading to this compound
A common and often more controlled approach to synthesizing polysubstituted aromatic compounds is through a sequential functionalization strategy, where substituents are introduced one by one in a specific order.
One plausible synthetic route to this compound begins with 2-chloro-5-nitrobenzoic acid . This commercially available starting material already possesses the desired nitro group at the 5-position and a leaving group at the 2-position.
Step 1: Nucleophilic Aromatic Substitution. The first step would involve the reaction of 2-chloro-5-nitrobenzoic acid with pyrrolidine to form 2-(pyrrolidin-1-yl)-5-nitrobenzoic acid . This is a nucleophilic aromatic substitution reaction, which can be facilitated by the electron-withdrawing nitro group. This reaction can be carried out under Ullmann conditions using a copper catalyst. wikipedia.org
Step 2: Amidation. The resulting 2-(pyrrolidin-1-yl)-5-nitrobenzoic acid can then be converted to the final product, This compound , through an amidation reaction. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia (B1221849). rsc.org Alternatively, direct amidation can be accomplished using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comuni-kiel.denih.govbachem.com
Another viable sequential synthesis starts with 2-fluoro-5-nitrobenzonitrile . ossila.comnih.govsigmaaldrich.combldpharm.com
Step 1: Nucleophilic Aromatic Substitution. The highly activated fluorine atom can be readily displaced by pyrrolidine to yield 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile .
Step 2: Nitrile Hydrolysis. The nitrile group can then be hydrolyzed to a carboxylic acid under acidic or basic conditions, affording 2-(pyrrolidin-1-yl)-5-nitrobenzoic acid .
Step 3: Amidation. Finally, the carboxylic acid is converted to the benzamide as described in the previous route.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles, particularly in the choice of solvents and catalysts.
Solvent-Free Reaction Environments and Sustainable Solvents
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Whenever possible, performing reactions in a solvent-free environment is ideal. orgsyn.orgdoi.orgsemanticscholar.org
Solvent-Free Amidation: The amidation of carboxylic acids can often be carried out under solvent-free conditions by heating a mixture of the carboxylic acid and the amine (or an ammonia source like urea). orgsyn.orgdoi.orgsemanticscholar.orgresearchgate.net This approach significantly reduces waste and simplifies product purification. For the synthesis of this compound, the amidation of 2-(pyrrolidin-1-yl)-5-nitrobenzoic acid could potentially be performed under solvent-free conditions. semanticscholar.org
Sustainable Solvents: When a solvent is necessary, green alternatives to traditional hazardous solvents should be considered. Bio-derived solvents such as 2-methyltetrahydrofuran (2-MeTHF) have emerged as excellent replacements for solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM). rsc.orgchempoint.comchemicalbook.comnih.gov 2-MeTHF offers advantages such as higher boiling point, better stability, and easier separation from aqueous phases. chempoint.com It has been successfully used in various reactions, including nucleophilic aromatic substitutions and amidation reactions. rsc.orgnih.govresearchgate.netGlycerol , another bio-based solvent, has also been shown to be an effective medium for certain organic transformations. peptide.com
Catalyst Development for Environmentally Benign Production
The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and enable the use of more environmentally benign reagents.
Boric Acid Catalysis: Boric acid has been identified as a simple, inexpensive, and environmentally friendly catalyst for the direct amidation of carboxylic acids. orgsyn.orgresearchgate.netasianpubs.orgnih.gov It has been shown to be effective for a range of substrates, including those containing nitro groups. orgsyn.org The catalytic cycle is believed to involve the formation of a borate (B1201080) ester intermediate which activates the carboxylic acid for nucleophilic attack by the amine. The use of co-catalysts like polyethylene (B3416737) glycol (PEG) can further enhance the catalytic activity of boric acid. orgsyn.org
Zirconium-Based Catalysts: Zirconium(IV) chloride (ZrCl4) and other zirconium complexes have emerged as highly effective catalysts for the direct amidation of carboxylic acids and esters with amines. doi.orgnih.govresearchgate.net These catalysts are robust, tolerate a wide range of functional groups, and can promote the reaction under relatively mild conditions. The mechanism is proposed to involve the formation of a dinuclear zirconium species that facilitates the condensation reaction. nih.gov
The following table summarizes some of the key catalysts and solvents discussed for the green synthesis of benzamides.
| Catalyst/Solvent | Type | Application in Benzamide Synthesis | Green Chemistry Aspect |
| Boric Acid | Catalyst | Direct amidation of carboxylic acids. orgsyn.orgresearchgate.netasianpubs.orgnih.gov | Inexpensive, low toxicity, can be used in small quantities. |
| Zirconium(IV) chloride | Catalyst | Direct amidation of carboxylic acids and esters. doi.orgnih.govresearchgate.net | High efficiency, broad substrate scope, allows for milder reaction conditions. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Solvent | Replacement for THF and DCM in various reactions including SNAr and amidation. rsc.orgchempoint.comchemicalbook.comnih.govresearchgate.net | Bio-derived, higher boiling point, easier to recycle. |
| Solvent-Free | Reaction Condition | Direct heating of reactants for amidation. orgsyn.orgdoi.orgsemanticscholar.orgresearchgate.net | Eliminates solvent waste, simplifies purification. |
By employing these advanced synthetic methodologies and incorporating green chemistry principles, the production of this compound and its analogues can be achieved in a more efficient, selective, and environmentally responsible manner.
Atom Economy and Reaction Efficiency Optimization
The concept of atom economy, a central pillar of green chemistry, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com An ideal reaction would have 100% atom economy, meaning no atoms are wasted as by-products. primescholars.com The percent atom economy (% AE) is calculated using the formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com
A common synthetic route to this compound involves the nucleophilic acyl substitution of a 2-halo-5-nitrobenzoyl halide with pyrrolidine. For instance, the reaction of 2-chloro-5-nitrobenzoyl chloride with pyrrolidine yields the target benzamide and a hydrogen chloride by-product.
| Parameter | Value | Component | Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Reactants | A | 2-chloro-5-nitrobenzoyl chloride | C₇H₃Cl₂NO₃ | 220.01 |
| B | Pyrrolidine | C₄H₉N | 71.12 | |
| Desired Product | C | This compound | C₁₁H₁₃N₃O₃ | 235.24 |
| By-product | D | Hydrogen Chloride | HCl | 36.46 |
| Calculated Atom Economy | (235.24 / (220.01 + 71.12)) * 100 = 80.8% |
Optimizing reaction efficiency extends beyond atom economy to include chemical yield, reaction time, and the reduction of waste from solvents and purification agents. primescholars.com Strategies to enhance efficiency include the use of catalytic methods, which reduce the need for stoichiometric reagents, and selecting solvents that are recyclable or environmentally benign. For benzamide synthesis, moving from traditional methods that generate significant waste (like the Gabriel synthesis) towards more direct amidation protocols is a key focus of green chemistry. primescholars.com
Stereochemical Control in Pyrrolidinyl-Benzamide Analogues
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the function of bioactive compounds. rijournals.com While this compound itself is achiral, its analogues can possess chiral centers, leading to stereoisomers with potentially distinct biological activities. nih.gov Achieving precise control over the synthesis of a single, desired stereoisomer is a significant challenge and a primary goal in modern organic synthesis. rijournals.com
For pyrrolidinyl-benzamide analogues, stereochemistry can arise from two principal sources:
Chirality of the Pyrrolidine Ring: The pyrrolidine moiety can be substituted at positions 2, 3, or 4, creating one or more stereocenters. The synthesis of enantiomerically pure substituted pyrrolidines is a well-developed field. rsc.org A powerful method for this is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for versatile and highly stereoselective access to complex pyrrolidine structures. rsc.org Controlling the stereochemistry of the pyrrolidine ring is fundamental when designing analogues for specific biological targets.
Atropisomerism in Benzamides: Tertiary benzamides can exhibit axial chirality due to restricted rotation around the aryl-carbonyl (Ar-C(O)) bond, a phenomenon known as atropisomerism. nih.govnih.gov If the substituents ortho to the amide group are sufficiently bulky, rotation is hindered, allowing for the isolation of stable, non-interconverting enantiomers (atropisomers). nih.gov In analogues of this compound, introducing a chiral substituent at the 6-position of the benzene ring could influence the rotational barrier and control the orientation of the amide group. nih.gov Research has shown that the stereochemistry of adjacent chiral substituents can govern the conformational preference of the tertiary amide, leading to matched or mismatched pairs of isomers. nih.gov
| Analogue Type | Source of Chirality | Key Synthetic Challenge | Relevant Synthetic Method |
|---|---|---|---|
| (R)-5-nitro-2-(3-methylpyrrolidin-1-yl)benzamide | Substituted Pyrrolidine Ring | Enantioselective synthesis of the 3-methylpyrrolidine (B1584470) precursor. | Asymmetric cycloaddition reactions. rsc.org |
| Atropisomeric 6-substituted benzamide | Axial Chirality (Ar-CO Bond) | Controlling the rotational conformation during synthesis. | Peptide-catalyzed asymmetric bromination to create steric hindrance. nih.gov |
| Spiro[pyrrolidin-3,3'-oxindole] Analogue | Spirocyclic Center | Diastereoselective and enantioselective formation of the spiro-center. | Organocatalytic approaches using chiral phosphoric acids. researchgate.net |
Flow Chemistry and Continuous Processing Approaches for Enhanced Synthesis
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch manufacturing in the pharmaceutical and fine chemical industries. nih.gov By performing reactions in a continuously flowing stream through a network of tubes or channels, this technology offers significant advantages, including superior heat and mass transfer, improved safety profiles for hazardous reactions, and enhanced process control and scalability. nih.govresearchgate.net
The synthesis of this compound is well-suited for a continuous flow approach. A potential multi-step flow synthesis could be designed to improve safety and efficiency. For example, the nitration of a precursor is often highly exothermic and involves hazardous reagents; conducting this step in a microreactor drastically reduces the reaction volume at any given time, minimizing thermal risks. researchgate.net
Following an initial step, the subsequent amidation can also be performed in a continuous manner. nih.govresearchgate.net A solution of the activated nitro-aromatic intermediate can be mixed with a stream of pyrrolidine at a T-mixer before entering a heated reactor coil. The residence time, temperature, and stoichiometry can be precisely controlled to maximize conversion and minimize the formation of impurities. nih.gov Integrating in-line purification or separation modules can further streamline the process, potentially allowing for a "telescoped" synthesis where multiple steps are performed sequentially without isolating intermediates. nih.gov
Process Analytical Technology (PAT) tools, such as in-line Near-Infrared (NIR) or Raman spectroscopy, are crucial for the implementation of continuous manufacturing. mdpi.com These tools enable real-time monitoring of the reaction stream, ensuring the process remains within its defined parameters and that the final product consistently meets quality specifications. mdpi.com
| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |
|---|---|---|
| Safety | Higher risk, especially with hazardous reactions (e.g., nitration) due to large volumes. | Inherently safer due to small reactor volumes and excellent heat dissipation. nih.gov |
| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Superior transfer rates, leading to cleaner reactions and higher selectivity. researchgate.net |
| Scalability | Scaling up can be complex and may require re-optimization ("scale-up issues"). | More straightforward scaling by running the process for a longer time ("scaling out"). nih.gov |
| Process Control | Manual or delayed control based on offline sampling. | Precise, automated control of parameters (temp, pressure, flow rate) with real-time monitoring (PAT). mdpi.com |
| Productivity | Limited by vessel size and downtime between batches. | High productivity and potential for 24/7 operation. nih.gov |
Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of 5 Nitro 2 Pyrrolidin 1 Ylbenzamide
Nitro Group Reactivity in the 5-nitro-2-pyrrolidin-1-ylbenzamide Framework
The nitro group is a powerful electron-withdrawing group that significantly influences the electronic character of the benzamide (B126) ring. It deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution. Furthermore, the nitro group itself is susceptible to a variety of chemical transformations, most notably reduction.
Reduction Pathways to Amino Derivatives
The conversion of an aromatic nitro group to a primary amino group is a fundamental transformation in organic synthesis. This reduction is a crucial step for accessing a wide range of aniline derivatives, which are valuable intermediates for pharmaceuticals and dyes. A variety of reagents and conditions can be employed to achieve this transformation, offering different levels of selectivity and functional group tolerance. The choice of method depends on the presence of other reducible groups within the molecule.
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a widely used and often highly efficient method. Reagents such as palladium on carbon (Pd/C) or Raney nickel are used in the presence of hydrogen gas. Catalytic hydrogenation is generally clean, but care must be taken as it can also reduce other functional groups like alkenes or nitriles. Raney nickel is sometimes preferred if dehalogenation of aryl halides is a concern.
Metal-Acid Systems: The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium (e.g., acetic acid or hydrochloric acid) is a classic and reliable method. These reactions are robust and often tolerant of other functional groups that might be sensitive to catalytic hydrogenation.
Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as ammonium formate or formic acid, in the presence of a catalyst like Pd/C. It offers a convenient alternative to using pressurized hydrogen gas.
Stoichiometric Reductants: Reagents like tin(II) chloride (SnCl₂) provide a mild and selective method for reducing nitro groups, particularly in the presence of other sensitive functionalities. Sodium hydrosulfite can also be employed for this purpose.
| Method | Reagents & Conditions | Selectivity & Remarks |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni in a solvent like EtOH or EtOAc | Highly efficient. May reduce other functional groups. Raney Ni is useful for substrates with aryl halides. |
| Metal in Acid | Fe, Zn, or Sn with HCl or CH₃COOH | Robust and cost-effective. Generally tolerant of other reducible groups. |
| Transfer Hydrogenation | HCOONH₄ or HCOOH with Pd/C | Avoids the use of pressurized H₂ gas. Good for many substrates. |
| Stoichiometric Reduction | SnCl₂ in EtOH/HCl | Mild conditions, offering good chemoselectivity for the nitro group. |
Nucleophilic Aromatic Substitution (SNAr) on the Benzamide Ring
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve a carbocation or a backside attack. Instead, it proceeds via a two-step addition-elimination mechanism. mdpi.com For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. libretexts.org
In the context of this compound, the powerful electron-withdrawing nitro group strongly activates the ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitro group. mdpi.com
The key step in the SNAr mechanism is the initial attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. mdpi.comnih.gov The stability of this complex is crucial for the reaction to proceed.
The electron-withdrawing nitro group plays a pivotal role in stabilizing the negative charge of the Meisenheimer complex through resonance. The negative charge can be delocalized onto the oxygen atoms of the nitro group, effectively spreading the charge and lowering the energy of the intermediate. nih.gov This stabilization is only possible when the nitro group is positioned ortho or para to the site of nucleophilic attack, allowing for direct resonance delocalization. mdpi.comlibretexts.org
The rate of nucleophilic aromatic substitution is highly dependent on the nature and position of substituents on the aromatic ring.
Activating Groups: Strong electron-withdrawing groups (EWGs) like the nitro (—NO₂) group are essential for SNAr. libretexts.org They decrease the electron density of the ring, making it more electrophilic and susceptible to attack by a nucleophile. They also stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy of the reaction. mdpi.com
Deactivating Groups: Conversely, electron-donating groups (EDGs), such as the pyrrolidinyl group in the target molecule, increase the electron density of the ring, making it less reactive towards nucleophiles. The pyrrolidinyl group at position 2 would therefore have a deactivating effect on a potential SNAr reaction.
In this compound, the strong activating effect of the nitro group at position 5 would facilitate nucleophilic attack at the ortho (positions 4 and 6) and para (position 2) positions relative to it. However, the presence of the electron-donating pyrrolidinyl group at position 2 would counteract this activation at that specific position.
Amide Linkage Transformations of this compound
The amide bond is generally stable and the least reactive among carboxylic acid derivatives due to resonance stabilization, which reduces the electrophilicity of the carbonyl carbon. chemistrysteps.com However, under certain conditions, particularly with acid or base catalysis, the amide linkage can undergo transformations such as hydrolysis and transamidation.
Hydrolysis and Transamidation Reactions
Hydrolysis is the cleavage of the amide bond by water to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and subsequent proton transfer and elimination of the amine (as its ammonium salt) yields the carboxylic acid. libretexts.org
Base-Promoted Hydrolysis: In the presence of a strong base like hydroxide (OH⁻), the hydroxide ion acts as the nucleophile, directly attacking the amide carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the amide anion (a very poor leaving group). A final proton transfer from the initially formed carboxylic acid to the amide anion gives the carboxylate salt and the neutral amine. This reaction is considered base-promoted rather than catalyzed because hydroxide is consumed in the reaction. libretexts.org
Transamidation is a process where the amine portion of an amide is exchanged with another amine. This reaction is typically challenging due to the stability of the amide bond but can be achieved under specific conditions, often requiring catalysts such as metal salts or enzymes, or by using activated amides. organic-chemistry.orgnih.govresearchgate.net For this compound, a potential transamidation reaction would involve replacing the pyrrolidine (B122466) moiety with a different amine.
| Transformation | Conditions | General Mechanism |
|---|---|---|
| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₂SO₄, HCl), heat | Protonation of carbonyl oxygen, followed by nucleophilic attack of water and elimination of the amine. libretexts.org |
| Base-Promoted Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat | Nucleophilic attack of hydroxide on the carbonyl carbon, followed by elimination of the amide anion. libretexts.org |
| Transamidation | Requires catalyst (e.g., metal salts, L-proline) or harsh conditions | Activation of the amide followed by nucleophilic attack of an external amine, leading to amine exchange. organic-chemistry.orgnih.gov |
Derivatization at the Amide Nitrogen
The secondary amide functionality in this compound is a key site for derivatization, primarily through N-alkylation and N-acylation reactions to form tertiary amides and imides, respectively. These transformations can significantly alter the compound's steric and electronic properties.
N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can be achieved through various catalytic methods. A prominent strategy is the "borrowing hydrogen" approach, which utilizes alcohols as alkylating agents. researchgate.net This method, often catalyzed by palladium or cobalt complexes, involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amide, and subsequent reduction of the resulting enamine intermediate by the "borrowed" hydrogen. researchgate.netnih.gov This process is highly atom-economical, producing water as the only byproduct. researchgate.net Lewis acid catalysts have also been shown to facilitate the N-alkylation of benzamides with alcohols. rsc.orgresearchgate.net
| Catalyst System | Alkylating Agent | Base | Solvent | Temperature (°C) | Key Features |
|---|---|---|---|---|---|
| Palladium(II) Pincer Complex | Primary Alcohols | Cs₂CO₃ | Toluene | 110 | Borrowing hydrogen mechanism; good to excellent yields. researchgate.net |
| Cobalt Nanoparticles on Carbon | Primary Alcohols | KOH | Toluene | 115-130 | Heterogeneous catalysis with broad substrate scope. nih.gov |
| FeCl₃·6H₂O/Glycerol | Secondary Alcohols | None | Eutectic Mixture | 40 | Sustainable protocol using a deep eutectic solvent. researchgate.net |
| Hf(OTf)₄ | Secondary Alcohols | None | - | 50 | Lewis acid catalysis for activated alcohols. rsc.org |
N-Acylation: The acylation of the amide nitrogen leads to the formation of imides. This transformation typically requires the activation of a carboxylic acid or the use of a more reactive acylating agent like an acyl chloride. semanticscholar.org Modern methods often employ coupling reagents or catalytic systems to achieve this under mild conditions. nih.gov For instance, N-acylbenzotriazoles serve as efficient, neutral acyl transfer agents that react with amides to produce imides in high yields. semanticscholar.org Another strategy involves using substrates containing an internal nucleophilic catalyst, such as a pyridine ring, which can transform an intermolecular reaction into an intramolecular one, facilitating the acylation process. semanticscholar.org
Pyrrolidine Ring Modifications and Functionalization
The saturated pyrrolidine ring offers opportunities for functionalization, primarily through the activation of its C-H bonds. The positions alpha to the nitrogen (C2 and C5) are particularly susceptible to oxidation and substitution due to the influence of the nitrogen atom.
Direct functionalization of the pyrrolidine ring at its carbon centers is a powerful strategy for introducing molecular complexity. Transition metal-catalyzed C(sp³)–H activation has emerged as a key method for this purpose.
α-Functionalization: The C-H bonds adjacent to the pyrrolidine nitrogen can be activated to form an iminium ion intermediate, which is then trapped by a nucleophile. nih.govrsc.org This redox-neutral process allows for the direct α-arylation of pyrrolidines using quinone monoacetals as oxidants in the presence of an aromatic nucleophile. rsc.orgnih.govrsc.org
β- and γ-Functionalization: Functionalizing the more remote C3 and C4 positions of the pyrrolidine ring is more challenging. However, palladium-catalyzed C–H arylation at the C4 position has been achieved with high regio- and stereoselectivity by using a directing group attached to the C3 position of the ring. acs.orgacs.org Similarly, ligand-assisted palladium catalysis can enable C–H alkenylation, leading to functionalized pyrrolidines. nih.gov While the this compound scaffold lacks an inherent directing group on the pyrrolidine ring for such transformations, these studies demonstrate the feasibility of functionalizing unactivated C(sp³)–H bonds within the ring.
| Position | Reaction Type | Catalyst/Reagent | Key Features |
|---|---|---|---|
| α-Position (C2/C5) | Arylation | Quinone Monoacetal (Oxidant) | Redox-neutral; proceeds via an iminium ion intermediate. rsc.orgnih.gov |
| γ-Position (C4) | Arylation | Pd(OAc)₂ | Requires a C3-directing group; shows high cis-selectivity. acs.org |
| γ-Position (C4) | Alkenylation | Pd(II) / Amino Acid Ligand | Ligand renders C-H activation reversible, enabling olefination. nih.gov |
Skeletal modification of the pyrrolidine ring can be achieved through reactions that induce C-N bond cleavage. Such transformations, often termed deconstructive functionalization, convert the cyclic amine into a linear, functionalized product. researchgate.net These reactions can be promoted by oxidative methods. For instance, oxidative C-N bond cleavage can generate an iminium ion, which can then undergo further reactions. researchgate.net
Analogous transformations in related N-heterocycles, such as the oxidative rearrangement of N-H piperidines to form pyrrolidines, highlight the potential for skeletal editing of saturated nitrogen heterocycles. researchgate.net These ring contraction methods proceed through iminium ion intermediates, which are trapped by nucleophiles to yield the rearranged product. researchgate.net
Transition Metal-Catalyzed Reactions Involving this compound Scaffolds
The aromatic core of this compound is a versatile platform for transition metal-catalyzed reactions. The presence of the strongly electron-withdrawing nitro group, along with the ortho-pyrrolidinyl and amide substituents, provides multiple handles for selective C-C and C-heteroatom bond formation.
While the parent molecule lacks a halide, its aryl halide analogues are prime candidates for classic cross-coupling reactions. More significantly, recent advances have demonstrated that the nitro group itself can function as a leaving group in palladium-catalyzed cross-coupling reactions, a process known as denitrative coupling. nih.govacs.orgacs.orgelsevierpure.com This circumvents the need to convert nitroarenes into aryl halides, offering a more streamlined synthetic route. acs.orgthieme.de
Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes with arylboronic acids enables the formation of biaryl structures. nih.govthieme.deorganic-chemistry.org This reaction proceeds via an unprecedented oxidative addition of the Ar–NO₂ bond to the palladium(0) catalyst. organic-chemistry.orgmdpi.com The use of specific ligands, such as BrettPhos, is crucial for the success of this transformation. acs.orgorganic-chemistry.org
Buchwald-Hartwig Amination: Similarly, the nitro group can be displaced by an amine in a denitrative Buchwald-Hartwig amination. nih.govnih.govresearchgate.net This reaction provides a direct method for synthesizing complex arylamines from nitroarene precursors. nih.govnih.gov The catalytic cycle is proposed to involve the oxidative addition of the Ar-NO₂ bond, followed by amine coordination and reductive elimination. nih.gov In some variations, nitroarenes can serve as both the electrophile and a precursor to the amine nucleophile in a domino reaction. nih.govnovartis.com
| Reaction | Catalyst | Ligand | Base | Solvent | Coupling Partner |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(acac)₂ | BrettPhos | K₃PO₄·nH₂O | 1,4-Dioxane | Arylboronic Acids organic-chemistry.org |
| Buchwald-Hartwig | Pd₂(dba)₃ | RuPhos | K₃PO₄·3H₂O | Toluene | Aryl/Alkyl Amines researchgate.net |
The presence of multiple functional groups and potential reaction sites on the this compound scaffold necessitates precise control over reaction conditions to achieve selectivity.
Regioselectivity: The outcome of C-H functionalization on the aromatic ring is governed by the directing ability of the existing substituents. The amide and pyrrolidinyl groups are known ortho-directing groups in lithiation and other C-H activation reactions. Concurrently, the nitro group has also been shown to effectively direct transition metal-catalyzed C-H activation to the ortho position. uni-rostock.de The competition between these directing effects would determine the site of functionalization, with the choice of metal catalyst and reaction conditions playing a critical role in modulating this selectivity.
Chemoselectivity: Chemoselectivity involves discriminating between different types of bonds or functional groups. For example, in an aryl halide analogue of the title compound, a catalyst could selectively activate the C-Halide bond, the C-NO₂ bond, or a C-H bond. Palladium catalysts, for instance, are known to favor oxidative addition to C-I or C-Br bonds over C-NO₂ bonds, but specialized ligands can reverse this preference. organic-chemistry.org The choice of catalyst system is therefore paramount in directing the reaction to the desired functional group, enabling selective transformations such as denitrative coupling in the presence of other potentially reactive sites.
Theoretical and Computational Investigations of 5 Nitro 2 Pyrrolidin 1 Ylbenzamide
Molecular Dynamics Simulations of 5-nitro-2-pyrrolidin-1-ylbenzamide:These simulations would have provided insights into the dynamic behavior of the molecule over time.
Therefore, the creation of an article with the requested detailed content and data tables is not possible due to the absence of the necessary foundational research.
Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) through Computational Methods
Computational chemistry provides robust tools for the prediction of spectroscopic data, which are essential for the structural elucidation of newly synthesized compounds. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in simulating the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of molecules like this compound with a high degree of accuracy. bohrium.comresearchgate.netgithub.io
The process typically begins with the optimization of the molecule's three-dimensional geometry to find its most stable conformation. researchgate.net For this compound, this involves considering the rotational freedom around the C-N bonds connecting the pyrrolidine (B122466) and benzamide (B126) moieties. Once the minimum energy structure is determined, further calculations can be performed to predict the spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural analysis. bohrium.comfrontiersin.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, typically using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), one can obtain theoretical chemical shifts. nih.gov These predicted values, when compared to experimental data, can confirm the proposed structure. For this compound, distinct signals would be expected for the protons and carbons of the aromatic ring, the pyrrolidine ring, and the amide group. The electronic environment, influenced by the electron-withdrawing nitro group and the electron-donating pyrrolidinyl group, will cause characteristic shifts in the aromatic region.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: The following data are representative theoretical predictions based on DFT calculations for similar structures and are intended for illustrative purposes.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to NO₂) | 8.2 - 8.4 | 120 - 125 |
| Aromatic CH (meta to NO₂) | 7.8 - 8.0 | 128 - 132 |
| Aromatic CH (ortho to NH₂) | 7.0 - 7.2 | 115 - 120 |
| Pyrrolidine CH₂ (adjacent to N) | 3.4 - 3.6 | 45 - 50 |
| Pyrrolidine CH₂ (beta to N) | 1.9 - 2.1 | 25 - 30 |
| Amide NH₂ | 7.5 - 8.5 (broad) | - |
| Carbonyl C=O | - | 165 - 170 |
| Aromatic C-NO₂ | - | 145 - 150 |
| Aromatic C-N(pyrrolidine) | - | 150 - 155 |
| Aromatic C-C(O)NH₂ | - | 135 - 140 |
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. dtic.milnih.gov These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. For this compound, key predicted vibrational bands would include the N-H stretching of the primary amide, the C=O stretching of the amide, the asymmetric and symmetric stretching of the nitro group (NO₂), and various C-H and C-N stretching and bending vibrations. Comparing the computed IR spectrum with an experimental one can provide strong evidence for the presence of these functional groups. nih.gov
Interactive Data Table: Predicted Key IR Vibrational Frequencies for this compound
Note: The following data are representative theoretical predictions based on DFT calculations for similar structures and are intended for illustrative purposes.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3400 - 3200 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 3000 - 2850 |
| C=O Stretch (Amide I) | 1680 - 1650 |
| N-H Bend (Amide II) | 1650 - 1600 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| NO₂ Asymmetric Stretch | 1550 - 1500 |
| NO₂ Symmetric Stretch | 1350 - 1300 |
| C-N Stretch (Aromatic-Pyrrolidine) | 1300 - 1200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: TD-DFT calculations are employed to predict the electronic absorption spectra of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the presence of the nitrobenzene (B124822) chromophore, extended by the pyrrolidine and benzamide groups, is expected to result in characteristic UV-Vis absorption bands, likely in the UVA and UVB regions. Solvatochromic effects, the change in absorption spectrum with solvent polarity, can also be modeled using continuum solvent models in the calculations.
In Silico Screening and Ligand-Based Design Principles for Analogues
Beyond spectroscopic prediction, computational methods are invaluable for exploring the potential of this compound as a lead structure for the design of new molecules with desired properties, particularly in medicinal chemistry. In silico screening and ligand-based design are key strategies in this endeavor. nih.gov
Ligand-Based Drug Design: In the absence of a known 3D structure of a biological target, ligand-based methods focus on a set of molecules known to interact with the target to derive a model that explains their activity. nih.gov If this compound were identified as a biologically active "hit" compound, its structure would serve as the foundation for designing analogues. Techniques such as pharmacophore modeling would identify the essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) and their spatial arrangement required for biological activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For analogues of this compound, a QSAR model could be developed by synthesizing a library of related compounds with variations in the substituents on the aromatic ring or the pyrrolidine moiety. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and correlating them with measured activity, a predictive model can be built. osti.gov Such models can then be used to predict the activity of yet-unsynthesized analogues, guiding the design of more potent or selective compounds. For instance, studies on other nitroaromatic compounds have successfully used QSAR to predict their toxic effects. nih.gov
In Silico Screening: Virtual screening involves the use of computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If a pharmacophore model or a QSAR model has been developed based on this compound, it can be used as a filter to screen virtual libraries for molecules with similar properties. This process can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. For example, in silico screening has been effectively used to identify pyrrolidine derivatives as inhibitors of specific enzymes. nih.govresearchgate.net
The design principles for analogues of this compound would likely involve:
Modification of the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring to explore new interactions with a potential target or to alter the molecule's physicochemical properties. nih.gov
Substitution on the Benzamide Moiety: Replacing or adding substituents to the aromatic ring to modulate electronic properties and binding interactions. The introduction of fluorine, for instance, has been shown to improve the biological properties of some benzamide derivatives. nih.gov
Alteration of the Nitro Group: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfone) to fine-tune the electronic profile and potentially reduce toxicity associated with nitroaromatics.
Through these computational approaches, a comprehensive understanding of this compound can be achieved, paving the way for its rational application and the design of novel analogues with tailored properties.
Mechanistic Biological Studies of 5 Nitro 2 Pyrrolidin 1 Ylbenzamide in Vitro and in Silico Approaches
Target Identification and Binding Characterization (In Vitro)
Comprehensive searches for in vitro studies aimed at identifying and characterizing the molecular targets of 5-nitro-2-pyrrolidin-1-ylbenzamide have not yielded specific data. The compound is mentioned in patents related to compounds active towards bromodomains, suggesting potential interaction with these protein domains. google.comgoogle.com However, empirical data from binding assays or enzymatic screenings are not provided in these documents.
Enzyme Inhibition Assays and Kinetic Analysis
There is currently no available information in the scientific literature detailing enzyme inhibition assays conducted with this compound. Consequently, kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against any specific enzyme have not been reported.
Receptor Binding Studies and Ligand Affinity Determination
No receptor binding studies for this compound have been published. Therefore, data on its binding affinity (such as the dissociation constant, Kd) for any specific receptor are unavailable.
Protein-Ligand Interaction Mapping using Biophysical Techniques
Information from biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR) that would elucidate the specific molecular interactions between this compound and a protein target is not present in the public domain.
Cellular Pathway Modulation in Model Systems (In Vitro)
Research investigating the effects of this compound on cellular pathways in in vitro models has not been identified.
Investigation of Specific Signaling Cascades
There are no published studies that explore the impact of this compound on specific intracellular signaling cascades.
Gene Expression Profiling in Response to this compound
No data from gene expression profiling studies, such as microarray or RNA-sequencing, are available to indicate how this compound may alter gene expression in any cell model.
Structure-Mechanism Relationships (SMR) for this compound Analogues
The exploration of structure-mechanism relationships (SMR) is crucial for understanding how the chemical structure of a compound influences its biological activity. For analogues of this compound, this involves a systematic investigation into how modifications of its chemical scaffold affect its interaction with biological targets.
Rational Design of Derivatives for Enhanced Target Specificity
The rational design of derivatives of this compound is a key strategy to improve their specificity for a particular biological target. This process often begins with a lead compound, in this case, this compound, and involves making targeted chemical modifications to enhance its desired pharmacological properties while minimizing off-target effects.
One approach to the rational design of novel derivatives involves the use of virtual screening and molecular docking to identify promising candidates. For instance, a virtual screening of fragment libraries can lead to the discovery of novel scaffolds that can be elaborated upon to create more potent and selective inhibitors. In one such study, a virtual fragment screening campaign successfully identified two new chemical series, aminobenzothiazoles and aminobenzimidazoles, as inhibitors of pteridine (B1203161) reductase 1 (PTR1), a potential drug target. nih.govnih.gov The initial hits from such screenings can then be optimized through iterative cycles of chemical synthesis and biological testing.
The design process can be guided by the crystal structures of the target protein in complex with inhibitors. However, unexpected binding modes can occur, highlighting the importance of experimental validation. For example, while the binding mode of one inhibitor was confirmed by X-ray crystallography, two of its analogues revealed alternative binding modes involving previously unobserved protein movements and water-mediated interactions. nih.gov This underscores the complexity of rational drug design and the need for a multi-faceted approach that combines computational and experimental methods.
Based on the alternative binding modes observed, new derivatives can be designed to exploit these interactions, leading to the development of highly potent and selective inhibitors. This was demonstrated in a study where the understanding of an alternative binding mode of a dichlorobenzyl-aminobenzimidazole derivative allowed for the design of selective PTR1 inhibitors with nanomolar potency and favorable physicochemical properties. nih.gov
Elucidation of Key Pharmacophoric Features for Molecular Recognition
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. The elucidation of key pharmacophoric features for analogues of this compound is essential for understanding their molecular recognition by biological targets.
The key pharmacophoric features of a ligand can be identified by analyzing its interactions with the amino acid residues in the active site of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in a study of novel PTR1 inhibitors, the modeled binding mode of one compound showed it forming hydrogen bonds with serine 95 and the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) cofactor, while being sandwiched between a phenylalanine residue and the nicotinamide part of the cofactor. nih.gov
The identification of these key features allows for the design of new molecules with improved binding affinity and selectivity. By incorporating these pharmacophoric elements into new chemical scaffolds, it is possible to develop novel therapeutic agents with enhanced efficacy.
Computational Biology Approaches to Molecular Interactions
Computational biology offers a powerful toolkit for investigating the molecular interactions of compounds like this compound at an atomic level. These methods provide insights that are often difficult to obtain through experimental techniques alone.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com It is widely used to predict the binding mode and affinity of a small molecule, such as this compound, to a biological macromolecule, typically a protein.
In a typical molecular docking workflow, three-dimensional structures of the ligand and the protein are used. The ligand's conformational space is explored to find the best fit within the protein's binding site. The quality of the fit is evaluated using a scoring function, which estimates the binding free energy.
Studies on related nitrobenzamide derivatives have demonstrated the utility of molecular docking in understanding their anti-inflammatory activity. For example, docking studies on a series of nitro-substituted benzamides with the iNOS enzyme showed that compounds with an optimal number and orientation of nitro groups exhibited stronger binding. nih.govresearchgate.net Similarly, docking studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with α-glucosidase and α-amylase revealed significant binding interactions, including hydrogen bonding, electrostatic, and hydrophobic interactions, which correlated with their in vitro antidiabetic activity. nih.gov
The results from molecular docking can guide the design of new analogues with improved binding affinities and selectivities. By identifying the key interactions between the ligand and the protein, medicinal chemists can make targeted modifications to the ligand's structure to enhance these interactions.
| Compound Class | Target Protein | Key Findings from Docking |
| Nitro-substituted benzamides | iNOS | Optimum number and orientation of nitro groups are crucial for efficient binding. nih.govresearchgate.net |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl)-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-glucosidase, α-amylase | Displayed significant hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. nih.gov |
| Aminobenzothiazole and aminobenzimidazole scaffolds | Pteridine Reductase 1 (PTR1) | Successfully identified novel inhibitor scaffolds. nih.gov |
QM/MM Calculations for Active Site Interactions
Quantum mechanics/molecular mechanics (QM/MM) calculations are a powerful tool for studying chemical reactions and interactions in biological systems. semanticscholar.org In this hybrid method, the chemically active region of the system, such as the ligand and the key amino acid residues in the active site, is treated with a high-level quantum mechanics (QM) method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics (MM) force field. chemrxiv.orgutdallas.edu
This approach allows for a more accurate description of the electronic effects that govern chemical reactions and intermolecular interactions, such as hydrogen bonding and charge transfer, within the active site. utdallas.eduresearchgate.net QM/MM calculations can be used to investigate the binding energies of ligands, the mechanisms of enzyme catalysis, and the role of specific amino acid residues in molecular recognition. nih.gov
For a compound like this compound, QM/MM calculations could be employed to:
Accurately determine the interaction energies with the target protein's active site residues.
Investigate the electronic structure of the ligand in the bound state.
Elucidate the mechanism of action if the compound is an enzyme inhibitor.
Recent advances in QM/MM methods, including the development of more accurate and efficient QM methods and improved sampling techniques, have expanded their applicability to a wide range of biological problems. nih.gov
Virtual Screening for Novel Binding Partners
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This method can be used to identify novel binding partners for a given compound or to find new lead compounds for a specific target.
There are two main types of virtual screening: structure-based and ligand-based. Structure-based virtual screening relies on the three-dimensional structure of the target protein, which is used to dock a library of compounds and rank them based on their predicted binding affinity. mdpi.com Ligand-based virtual screening uses the knowledge of known active ligands to identify other molecules with similar properties. mdpi.com
Virtual screening has been successfully used to identify novel inhibitors for various targets. For instance, a virtual screening campaign based on multiple pharmacophores and molecular docking was used to discover novel inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.com In another study, virtual fragment screening led to the discovery of two novel chemical series that inhibit PTR1. nih.gov
For this compound, virtual screening could be employed to:
Identify potential off-target binding partners, which could help in understanding its toxicity profile.
Discover new therapeutic applications by identifying novel targets for which it has a high affinity.
Applications of 5 Nitro 2 Pyrrolidin 1 Ylbenzamide in Advanced Materials and Catalysis Research
Incorporation into Polymeric and Supramolecular Architectures
The molecular structure of 5-nitro-2-pyrrolidin-1-ylbenzamide suggests its utility as a building block in the construction of larger, functional architectures such as polymers and supramolecular assemblies.
Currently, there is no specific research available in the public domain that details the use of this compound as a monomer in polymer synthesis. The presence of the benzamide (B126) group, however, suggests that it could potentially be incorporated into polyamide structures. Polyamides are a class of polymers known for their excellent thermal and mechanical properties. The nitro group could be chemically modified, for instance, reduced to an amine, which would provide a reactive site for polymerization reactions. This would allow for the creation of novel polymers with tailored properties, where the pyrrolidinyl and the original nitro (now amino) group could influence solubility, thermal stability, and mechanical strength.
While direct studies on the self-assembly of this compound are not available, research on the closely related compound, 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde (B1306178), provides insights into the potential crystal engineering applications. The crystal structure of 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde has been determined, revealing a monoclinic crystal system. doaj.orgafricaresearchconnects.comresearchgate.net This information is crucial for understanding the non-covalent interactions that govern the packing of molecules in the solid state.
Table 1: Crystallographic Data for the Analogous Compound 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O₃ | africaresearchconnects.comresearchgate.net |
| Crystal System | Monoclinic | africaresearchconnects.comresearchgate.net |
| Space Group | P2₁/n | africaresearchconnects.comresearchgate.net |
| a (Å) | 8.1726(2) | africaresearchconnects.comresearchgate.net |
| b (Å) | 7.1419(2) | africaresearchconnects.comresearchgate.net |
| c (Å) | 18.4875(6) | africaresearchconnects.comresearchgate.net |
| β (°) | 100.376(1) | africaresearchconnects.comresearchgate.net |
| Volume (ų) | 1061.43(4) | africaresearchconnects.comresearchgate.net |
The presence of nitro and amide groups in this compound would likely lead to strong intermolecular hydrogen bonding and π-π stacking interactions, which are key drivers in the formation of predictable supramolecular structures. The study of how these molecules arrange themselves can lead to the design of new materials with specific optical or electronic properties.
Role as a Ligand in Coordination Chemistry and Catalysis
The nitrogen and oxygen atoms within the this compound structure make it a potential ligand for coordinating with metal ions, which could lead to catalytically active complexes.
While there are no reports on the catalytic activity of metal complexes derived from this compound, related metal complexes with other benzamide or nitro-substituted ligands have shown catalytic potential. For instance, some transition metal complexes have been shown to be effective catalysts in various organic reactions, including oxidations and C-C bond-forming reactions. researchgate.net The specific electronic and steric environment provided by the this compound ligand could lead to unique catalytic activities. Future research in this area would involve synthesizing such complexes and screening them for catalytic performance in a range of organic transformations.
Advanced Functional Materials Development
The development of advanced functional materials based on this compound is a theoretical possibility awaiting experimental exploration. The combination of a polar nitro group and a hydrogen-bonding amide group within a relatively rigid aromatic framework suggests that materials derived from this compound could exhibit interesting properties. For example, the high polarity might lead to non-linear optical (NLO) properties, which are of interest in photonics and optoelectronics. Furthermore, its incorporation into polymers or metal-organic frameworks (MOFs) could result in materials with applications in gas storage, separation, or sensing, where the nitro and pyrrolidine (B122466) functionalities could provide specific interaction sites.
Optical and Electronic Properties in Material Contexts
There is no specific data available in the reviewed literature concerning the optical and electronic properties of this compound. Theoretical studies and experimental data, which are essential for understanding a compound's potential in materials science—for example, in the development of nonlinear optical materials or as components in organic light-emitting diodes (OLEDs)—are not present in the public domain for this specific chemical.
Sensor Applications and Sensing Mechanisms
Detailed research on the application of this compound in the development of chemical sensors is not currently available. The design of a chemical sensor relies on the specific interactions between the analyte and the sensing material, which lead to a measurable signal. Without studies on the binding properties and response mechanisms of this particular compound, its potential in sensor technology remains unexplored.
Bio-conjugation and Chemical Probe Development (non-clinical)
The use of this compound in non-clinical bio-conjugation or as a chemical probe has not been documented in the accessible scientific literature. Chemical probes are powerful tools in chemical biology for studying proteins and biological pathways. The development of such probes requires a detailed understanding of the molecule's bioactivity, target engagement, and cellular permeability, none of which is available for this compound.
Advanced Analytical Methodologies for Research Scale Characterization of 5 Nitro 2 Pyrrolidin 1 Ylbenzamide
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of chemical compounds. For a molecule like 5-nitro-2-pyrrolidin-1-ylbenzamide, a combination of advanced spectroscopic methods is employed to confirm its identity and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. jchps.com While standard 1D NMR provides essential information, advanced 2D-NMR techniques are often required for the complete structural assignment of complex molecules. nih.gov
2D-NMR Techniques: Correlation Spectroscopy (COSY) helps in identifying spin-coupled protons, establishing connectivity between adjacent protons in the pyrrolidine (B122466) ring and the aromatic system of this compound. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate protons with their directly attached carbon atoms and with carbons over two or three bonds, respectively. These correlations are instrumental in assigning the chemical shifts of all carbon and hydrogen atoms in the molecule, confirming the positions of the nitro group, the pyrrolidinyl substituent, and the benzamide (B126) functionality.
Solid-State NMR (ssNMR): In the solid state, molecules are in a fixed orientation, leading to broad NMR signals due to anisotropic interactions. emory.edu Techniques like Magic Angle Spinning (MAS) are employed to average these interactions and obtain high-resolution spectra for solid samples. emory.edu Solid-state NMR can provide valuable information about the crystalline form, polymorphism, and intermolecular interactions of this compound. Two-dimensional solid-state NMR experiments can further reveal details about the spatial proximity of different nuclei, aiding in the determination of the packing arrangement in the crystal lattice. researchgate.net
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below based on general principles and known substituent effects.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.5 | 120 - 150 |
| Pyrrolidine CH₂ (adjacent to N) | 3.4 - 3.8 | 45 - 55 |
| Pyrrolidine CH₂ (beta to N) | 1.9 - 2.2 | 20 - 30 |
| Amide NH₂ | 7.0 - 8.0 | - |
| Carbonyl C=O | - | 165 - 175 |
| C-NO₂ | - | 140 - 150 |
| C-N (pyrrolidine) | - | 145 - 155 |
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy. nih.govresearchgate.net By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound (C₁₁H₁₂N₃O₃). This technique is particularly valuable in mechanistic studies, where it can be used to identify and characterize reaction intermediates, byproducts, and degradation products. nih.gov The high resolving power of HRMS allows for the differentiation of ions with very similar mass-to-charge ratios, which is crucial for the unambiguous identification of species in complex mixtures. researchgate.net
When coupled with liquid chromatography (LC-HRMS), this technique becomes a powerful tool for monitoring reaction progress and identifying impurities. nih.goviosrjournals.org Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide further structural information, helping to elucidate the connectivity of the molecule and confirm the identity of its various functional groups. iosrjournals.org
While this compound itself is not chiral, analogues of this compound could be. For such chiral analogues, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for their enantiomeric characterization. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectra are unique for each enantiomer of a chiral compound, allowing for their differentiation and the determination of enantiomeric excess. This is particularly important in pharmaceutical research, where different enantiomers of a drug can exhibit distinct pharmacological activities.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. jchps.com For this compound, the IR spectrum would show characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide, N-O stretching of the nitro group, and C-H stretching of the aromatic and pyrrolidine rings. These data provide a molecular fingerprint that can be used for identification and to confirm the presence of key functional groups. nih.govresearchgate.net
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The spectrum of this compound is expected to show absorption bands corresponding to the π-π* transitions of the aromatic ring and the n-π* transitions of the nitro and carbonyl groups. usc.edu The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic ring. UV-Vis spectroscopy is a useful tool for quantitative analysis and for studying the electronic properties of the molecule. nih.gov
A table summarizing the expected spectroscopic data for this compound is provided below.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals for aromatic, pyrrolidine, and amide protons. |
| ¹³C NMR | Signals for aromatic, pyrrolidine, and carbonyl carbons. |
| HRMS | Accurate mass measurement confirming the molecular formula C₁₁H₁₂N₃O₃. |
| IR Spectroscopy | Characteristic bands for N-H, C=O, N-O, and C-H vibrations. |
| UV-Vis Spectroscopy | Absorption bands corresponding to π-π* and n-π* electronic transitions. |
Chromatographic Separation and Purity Assessment for Research Batches
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For research batches of this compound, these methods ensure that the compound is of sufficient quality for subsequent studies.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying compounds from complex mixtures. lcms.cz In the context of this compound research, preparative HPLC would be used to isolate analogues of the compound, which may be present as impurities in a synthesis or may be intentionally synthesized for structure-activity relationship studies.
The process involves scaling up an analytical HPLC method to a preparative scale, allowing for the injection of larger sample volumes. lcms.cz By carefully selecting the stationary phase, mobile phase, and gradient conditions, it is possible to achieve high-resolution separations and obtain pure fractions of the desired analogues. These isolated compounds can then be subjected to the full range of spectroscopic techniques for complete structural elucidation. lcms.cz The purity of the collected fractions is typically assessed by analytical HPLC to ensure they meet the required standards for further research.
Chiral HPLC for Enantiomeric Excess Determination
The determination of enantiomeric excess (e.e.) is a critical step in the characterization of chiral compounds. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. chromatographyonline.commdpi.com The principle of chiral HPLC lies in the differential interaction between the two enantiomers of a chiral analyte and the chiral environment of the stationary phase. This results in the formation of transient diastereomeric complexes with different binding energies, leading to different retention times and, thus, separation of the enantiomers. youtube.com
The development of a successful chiral HPLC method often involves screening various CSPs and mobile phase compositions to achieve optimal separation. sigmaaldrich.com Common types of CSPs include polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic glycopeptide-based columns (e.g., those based on vancomycin (B549263) or teicoplanin). mdpi.comsigmaaldrich.com These CSPs offer a wide range of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. sigmaaldrich.comsigmaaldrich.com
For a compound like this compound, which contains aromatic and amide functionalities, several interactions are possible with a suitable CSP. The nitro and amide groups can participate in hydrogen bonding and dipole-dipole interactions, while the benzene (B151609) ring can engage in π-π stacking interactions with the stationary phase.
The choice of mobile phase is also crucial for achieving enantioselectivity. Typical mobile phases for chiral separations can be broadly categorized into normal-phase, reversed-phase, and polar organic modes. sigmaaldrich.com For aromatic compounds, normal-phase conditions (e.g., hexane/isopropanol) or polar organic modes (e.g., methanol (B129727) or ethanol-based) are often successful. chromatographyonline.com Additives such as trifluoroacetic acid for acidic compounds or diethylamine (B46881) for basic compounds may be used to improve peak shape and resolution. chromatographyonline.com
Detection is typically performed using a UV detector, as most aromatic compounds, including this compound, possess a chromophore that absorbs UV light. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Below is an interactive data table showcasing a hypothetical screening protocol for the chiral separation of a nitroaromatic compound, illustrating the systematic approach to method development.
| Parameter | Condition A | Condition B | Condition C |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Macrocyclic Glycopeptide-based (e.g., Vancomycin) | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Methanol/Acetonitrile (50:50, v/v) with 0.1% Trifluoroacetic Acid | n-Hexane/Ethanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 254 nm | 254 nm |
| Column Temperature | 25 °C | 30 °C | 25 °C |
X-Ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgthepharmajournal.com This method provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. wikipedia.org For pharmaceutical compounds, understanding the crystal structure is crucial as it influences key physicochemical properties such as solubility, stability, and bioavailability. migrationletters.comamericanpharmaceuticalreview.com
The technique involves irradiating a single crystal of the material with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. wikipedia.org By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the crystal is generated, from which the atomic positions can be determined. thepharmajournal.com
While specific crystallographic data for this compound is not publicly available, the crystal structure of the closely related compound, 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde (B1306178) , provides a valuable example of the type of detailed structural information that can be obtained. The study of this related aldehyde reveals the spatial arrangement of the nitro and pyrrolidinyl groups on the benzene ring, which is fundamental to understanding its intermolecular interactions.
The following interactive table summarizes the crystallographic data for 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde. This data serves as a representative illustration of the crystallographic parameters determined in such an analysis.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂N₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 8.1726 Å, b = 7.1419 Å, c = 18.4875 Å |
| Unit Cell Angles | α = 90°, β = 100.376°, γ = 90° |
| Volume | 1061.43 ų |
This level of structural detail is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.
Microscopic Techniques for Material Characterization
Microscopic techniques are essential tools for the characterization of the physical properties of pharmaceutical materials, providing direct visualization of particle size, shape, and surface morphology. pharmtech.comthermofisher.com These characteristics can significantly impact the bulk properties of a powder, such as flowability and compressibility, which are critical for formulation and manufacturing processes.
Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the morphology of crystalline and amorphous materials. pharmtech.com In SEM, a focused beam of electrons is scanned across the surface of the sample, which causes the emission of secondary electrons and backscattered electrons. nanoscience.com These signals are collected by detectors to form a high-resolution, three-dimensional image of the sample's surface. SEM analysis can reveal details about particle shape, size distribution, surface texture, and the degree of agglomeration. thermofisher.comnih.gov For a crystalline compound like this compound, SEM could be used to assess the uniformity of the crystals, identify different crystal habits, and detect the presence of any amorphous content or smaller, agglomerated particles. news-medical.net
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is capable of imaging at the nanoscale. nih.govresearchgate.net In TEM, a beam of electrons is transmitted through an ultrathin section of the sample. nih.gov The interaction of the electrons with the sample creates an image that provides information about the internal structure of the material, including crystal lattice defects, dislocations, and the presence of different polymorphic forms. nih.gov TEM can also be used to determine the crystal structure of nanocrystalline materials through electron diffraction. nanomegas.com For a research-scale compound, TEM could be employed to investigate the primary particle size of a micronized sample or to study the internal structure of co-crystals or formulated nanoparticles.
The application of these microscopic techniques provides a comprehensive understanding of the material's physical attributes, which is complementary to the chemical and structural information obtained from other analytical methods.
Future Directions and Emerging Research Avenues for 5 Nitro 2 Pyrrolidin 1 Ylbenzamide
Exploitation of Novel Reactivity Patterns and Synthetic Pathways
The future synthesis of 5-nitro-2-pyrrolidin-1-ylbenzamide and its analogs is poised for significant advancements by exploring innovative reactivity patterns. The electron-withdrawing nature of the nitro group, combined with the presence of the pyrrolidine (B122466) and benzamide (B126) moieties, offers a rich landscape for chemical transformations. nih.govscielo.brnih.gov
Conventional synthetic routes to benzamides often involve the coupling of a carboxylic acid with an amine. mdpi.com For this compound, this would typically involve the reaction of 5-nitro-2-(pyrrolidin-1-yl)benzoic acid with ammonia (B1221849) or a protected amine equivalent. Future research could focus on developing more efficient and sustainable methods. For instance, catalytic C-H activation strategies could enable the direct amidation of a suitable precursor, bypassing the need for pre-functionalized starting materials and reducing waste. nih.gov
Furthermore, the nitro group itself presents a versatile handle for a variety of chemical transformations. scielo.br Its reduction to an amine is a well-established reaction that could lead to a new class of diamine-substituted benzamides with potentially interesting pharmacological properties. nih.govorientjchem.org Mechanistic studies into the reductive functionalization of related nitro compounds suggest that the reaction can proceed through nitroso intermediates, and by carefully selecting the reducing agent and catalyst, a high degree of chemoselectivity can be achieved. nih.gov Exploring these reductive pathways for this compound could open up new synthetic avenues.
Late-stage diversification of complex molecules is another promising area. nih.gov Once the core structure of this compound is synthesized, derivatization of the aromatic ring or the pyrrolidine moiety could be explored to create a library of related compounds for structure-activity relationship (SAR) studies. This approach is particularly valuable in drug discovery for optimizing the properties of a lead compound. nih.govresearchgate.net
A summary of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Description | Potential Advantages |
| Catalytic C-H Amidation | Direct conversion of a C-H bond on the benzoic acid precursor to a C-N bond to form the amide. | Increased atom economy, reduced number of synthetic steps. |
| Reductive Functionalization | Selective reduction of the nitro group to an amine or other functional groups. | Access to a new class of derivatives with different electronic and steric properties. |
| Late-Stage Diversification | Modification of the core structure after its initial synthesis to create a library of analogs. | Rapid generation of diverse compounds for screening and optimization. |
| Flow Chemistry | Performing reactions in a continuous flow system rather than in batches. | Improved control over reaction parameters, enhanced safety, and scalability. |
Deeper Mechanistic Understanding of Molecular Interactions
A thorough understanding of the molecular interactions of this compound is crucial for predicting its behavior and designing future applications. The interplay of the nitro group, the pyrrolidine ring, and the benzamide functionality dictates its crystal packing, solubility, and potential binding to biological targets. rsc.orgresearchgate.net
The benzamide group is known to form strong intermolecular hydrogen bonds, which can lead to the formation of specific packing motifs in the solid state. rsc.orgmdpi.com The presence of the nitro group, a strong electron-withdrawing group, will influence the electronic distribution within the molecule, affecting the strength of these hydrogen bonds and introducing potential for other non-covalent interactions like π-π stacking. rsc.org Dispersion-corrected density functional theory (DFT) calculations can be employed to rationalize the subtle differences in molecular interactions and predict the most stable crystal polymorphs. rsc.orgresearchgate.net
Investigating the binding interactions of this compound with potential biological targets, such as enzymes or receptors, will be a key area of future research. Molecular docking simulations can predict the binding modes and affinities of the compound with various protein targets. ingentaconnect.comnih.gov These studies can help identify potential therapeutic applications and guide the design of more potent and selective analogs. The interactions are likely to involve a combination of hydrogen bonding from the amide group, hydrophobic interactions from the aromatic and pyrrolidine rings, and electrostatic interactions involving the nitro group. ingentaconnect.com
Exploration of Unconventional Applications in Emerging Technologies
While the initial focus for a compound like this compound might be on medicinal chemistry, its unique electronic and structural features could be leveraged in a variety of emerging technologies. ontosight.ai
The electron-deficient nature of the nitroaromatic ring makes it a potential component in the design of novel electronic materials. ontosight.ai Nitroaromatic compounds have been investigated for their use in explosives and as precursors to dyes and polymers. nih.govnih.gov The combination of the nitro group with the pyrrolidine and benzamide functionalities could lead to materials with interesting optical or electronic properties. For instance, the intramolecular charge transfer characteristics that are often observed in such push-pull systems could be exploited in the development of fluorescent probes or sensors. mdpi.com The detection of specific analytes could be achieved through fluorescence quenching or enhancement upon binding. mdpi.com
The development of advanced materials, such as metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs), could also benefit from the incorporation of this compound or its derivatives as building blocks. researchgate.net The functional groups present in the molecule offer multiple points for coordination or covalent linkage, potentially leading to porous materials with tailored properties for applications in gas storage, catalysis, or separation.
Furthermore, the field of nanotechnology offers exciting possibilities. The unique properties of nanomaterials, such as their high surface-to-volume ratio, can be harnessed to enhance the performance of sensors and other devices. nih.gov this compound could be functionalized onto the surface of nanoparticles to create hybrid materials with novel functionalities.
Development of Advanced Computational Models for Prediction and Design
Computational modeling will be an indispensable tool in accelerating the research and development of this compound. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity, toxicity, and physicochemical properties of this compound and its future derivatives. nih.govsid.irresearchgate.net
For instance, machine learning algorithms can be trained on datasets of related nitroaromatic and benzamide compounds to build predictive models for properties such as mutagenicity, cytotoxicity, and metabolic stability. nih.govnih.gov These models can help in prioritizing the synthesis of new analogs with improved safety profiles and desired biological activities. The use of conceptual density functional theory (CDFT) descriptors has shown promise in predicting the mutagenic activity of nitroaromatics with high accuracy. nih.gov
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or when bound to a protein. nih.gov These simulations can reveal the conformational landscape of the molecule and the nature of its interactions with surrounding molecules over time, which is crucial for understanding its mechanism of action at a molecular level.
The integration of various computational techniques, from quantum mechanics (QM) for studying reactivity to coarse-grained (CG) models for simulating large-scale systems, will enable a multiscale modeling approach. nih.gov This will provide a more comprehensive understanding of the compound's behavior from the electronic level up to its interaction with complex biological systems.
Collaborative and Interdisciplinary Research Initiatives
The full potential of this compound can only be realized through collaborative and interdisciplinary research efforts. nih.goveuropa.eu The complexity of modern scientific challenges necessitates bringing together expertise from various fields.
Synthetic organic chemists will be crucial for developing efficient and scalable routes to this compound and its derivatives. mdpi.com Medicinal chemists and pharmacologists will be needed to evaluate the biological activity of these compounds and to conduct structure-activity relationship studies. mdpi.commdpi.com Computational chemists will play a vital role in guiding the design of new molecules and in providing a deeper understanding of their properties and interactions. researchgate.netrsc.org
Furthermore, collaborations with materials scientists could lead to the exploration of this compound in the development of novel materials with unique optical, electronic, or catalytic properties. rsc.org Working with chemical engineers will be important for scaling up the synthesis of promising compounds for further testing and potential commercialization. nih.gov
Such interdisciplinary initiatives, often fostered within academic research centers or through partnerships between academia and industry, create a synergistic environment where nascent ideas can be shared and developed. nih.gov This collective approach will be essential for advancing the fundamental understanding and practical applications of this compound.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 5-nitro-2-pyrrolidin-1-ylbenzamide?
The synthesis typically involves multi-step organic reactions. A common method begins with nitration of benzamide derivatives, followed by coupling with pyrrolidine under basic conditions. Key parameters include:
- Temperature : 60–80°C for nitration to minimize side reactions .
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for coupling steps .
- Catalysts : Use of Lewis acids (e.g., AlCl₃) for nitration and palladium catalysts for coupling reactions .
Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 65–75 | >90% |
| Coupling | Pyrrolidine, DMF, 80°C | 50–60 | 85–90% |
Q. How can structural characterization of this compound be rigorously validated?
Combine spectroscopic and crystallographic methods:
- NMR : Confirm substituent positions via and NMR (e.g., nitro group at C5: δ 8.2–8.4 ppm) .
- XRD : Resolve crystal structure to verify bond angles and spatial arrangement (e.g., C11H12N2O3 crystal system: monoclinic, space group P2₁/c) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 261.1) .
Advanced Research Questions
Q. How can contradictory data in biological activity studies of this compound be resolved?
Contradictions in bioactivity (e.g., variable IC₅₀ values) may arise from assay conditions or target specificity. Methodological approaches include:
- Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify non-linear effects .
- Orthogonal Assays : Use fluorescence-based and radiometric assays to cross-validate enzyme inhibition .
- Statistical Validation : Apply ANOVA or Bayesian modeling to account for variability in replicate experiments .
Q. What mechanistic insights explain the reactivity of the nitro group in this compound during derivatization?
The nitro group’s electron-withdrawing nature directs electrophilic substitution. Key considerations:
- Reduction Sensitivity : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling functionalization (e.g., amide coupling) .
- Steric Effects : Steric hindrance from pyrrolidine may limit reactivity at the ortho position, favoring para substitution in further reactions .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases or proteases). Validate with experimental IC₅₀ data .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
